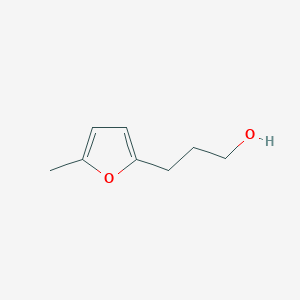

3-(5-Methyl-2-furanyl)-1-propanol

説明

3-(5-Methyl-2-furanyl)-1-propanol (CAS No. 17162-95-7, molecular formula C₈H₁₂O₂) is a propanol derivative featuring a 5-methyl-2-furyl substituent. The furan ring system, characterized by its oxygen heteroatom and aromatic properties, distinguishes this compound from other alcohol derivatives. Its structure has been corroborated by crystallographic studies, such as those on analogous furan-containing compounds like 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one, which shares the 5-methyl-2-furyl moiety .

特性

分子式 |

C8H12O2 |

|---|---|

分子量 |

140.18 g/mol |

IUPAC名 |

3-(5-methylfuran-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H12O2/c1-7-4-5-8(10-7)3-2-6-9/h4-5,9H,2-3,6H2,1H3 |

InChIキー |

YDBBIVUVTCPRFR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(O1)CCCO |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Differences

The following compounds are selected for comparison based on their structural proximity to 3-(5-Methyl-2-furanyl)-1-propanol:

3-(Methylthio)-1-propanol Structure: Features a methylthio (-SCH₃) group instead of the furan ring. Applications: Identified as a sulfur-containing compound in enzyme-treated soymilk yogurt, where it contributes to flavor profiles. Its concentration decreased from 4.80% to trace levels during storage, indicating volatility or reactivity under acidic conditions .

1-(4-Methylphenyl)-1-propanol Structure: Substituted with a 4-methylphenyl group, replacing the furan with a benzene ring.

3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one

Key Comparative Data

Stability and Reactivity Insights

- 3-(5-Methyl-2-furanyl)-1-propanol: The furan ring’s partial aromaticity may confer moderate stability, though furans are generally prone to electrophilic substitution and oxidation.

- 3-(Methylthio)-1-propanol: The thioether group’s susceptibility to oxidation or acid-catalyzed degradation explains its reduction in yogurt during storage .

- 1-(4-Methylphenyl)-1-propanol: The benzene ring’s full aromaticity likely enhances stability compared to furan derivatives.

Industrial and Sensory Implications

- Furan vs. Thioether: The furan ring in 3-(5-Methyl-2-furanyl)-1-propanol may impart sweet, woody notes, whereas sulfur-containing analogs like 3-(methylthio)-1-propanol contribute savory or umami flavors .

- Aromatic vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。